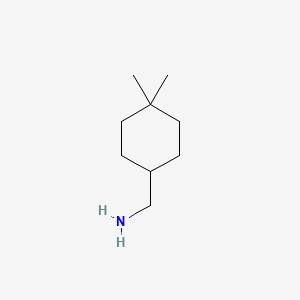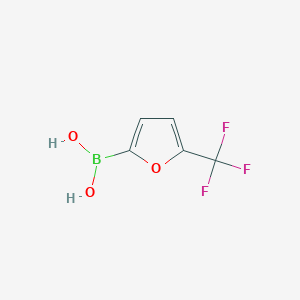
3-(2-ブロモ-6-クロロフェニル)プロパン酸エチル
概要
説明
Ethyl 3-(2-bromo-6-chlorophenyl)propanoate is a useful research compound. Its molecular formula is C11H12BrClO2 and its molecular weight is 291.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2-bromo-6-chlorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-bromo-6-chlorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬開発
最後に、3-(2-ブロモ-6-クロロフェニル)プロパン酸エチルは、新規農薬の開発における前駆体として検討することができます。ハロゲン原子は農薬の生物活性を発揮する上で重要であり、この化合物は潜在的な新規薬剤の合成のための出発点となります。
これらの用途はそれぞれ、3-(2-ブロモ-6-クロロフェニル)プロパン酸エチルの独自の化学構造を利用して、科学研究や産業における特定の役割を果たします。 その汎用性は、このような化合物が様々な分野の研究と応用を進める上で重要な役割を果たしていることを示しています .
作用機序
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that Ethyl 3-(2-bromo-6-chlorophenyl)propanoate may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that ethyl 3-(2-bromo-6-chlorophenyl)propanoate may also affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Ethyl 3-(2-bromo-6-chlorophenyl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of Ethyl 3-(2-bromo-6-chlorophenyl)propanoate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 3-(2-bromo-6-chlorophenyl)propanoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(2-bromo-6-chlorophenyl)propanoate involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Ethyl 3-(2-bromo-6-chlorophenyl)propanoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(2-bromo-6-chlorophenyl)propanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 3-(2-bromo-6-chlorophenyl)propanoate remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of Ethyl 3-(2-bromo-6-chlorophenyl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects can occur, including liver toxicity and other organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 3-(2-bromo-6-chlorophenyl)propanoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, Ethyl 3-(2-bromo-6-chlorophenyl)propanoate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of Ethyl 3-(2-bromo-6-chlorophenyl)propanoate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
ethyl 3-(2-bromo-6-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFNGBZSFDBVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)






